Welcome to the BenchChem Online Store!
molecular formula C25H31Cl2N5O B8755154 1-[3-[2-[4-(2-methylquinolin-5-yl)piperazin-1-yl]ethyl]phenyl]imidazolidin-2-one;dihydrochloride

1-[3-[2-[4-(2-methylquinolin-5-yl)piperazin-1-yl]ethyl]phenyl]imidazolidin-2-one;dihydrochloride

Cat. No. B8755154
M. Wt: 488.4 g/mol
InChI Key: NYZRWDMGYQYXEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07732600B2

Procedure details

The title compound was prepared in 22% yield according to the general procedure for the synthesis of cyclic ureas and carbamates (Method G) starting from 3-{2-[4-(2-methyl-5-quinolinyl)-1-piperazinyl]ethyl}aniline (D3) and 1-chloro-2-isocyanatoethane, via the free base 1-(3-{2-[4-(2-Methyl-5-quinolinyl)-1-piperazinyl]ethyl}phenyl)-2-imidazolidinone.
[Compound]
Name
cyclic ureas
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
carbamates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-{2-[4-(2-methyl-5-quinolinyl)-1-piperazinyl]ethyl}aniline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
22%

Identifiers

REACTION_CXSMILES
CC1C=CC2C(=CC=CC=2N2CCN(CCC3C=C(C=CC=3)N)CC2)N=1.[Cl:27]CCN=C=O.[CH3:33][C:34]1[CH:43]=[CH:42][C:41]2[C:36](=[CH:37][CH:38]=[CH:39][C:40]=2[N:44]2[CH2:49][CH2:48][N:47]([CH2:50][CH2:51][C:52]3[CH:53]=[C:54]([N:58]4[CH2:62][CH2:61][NH:60][C:59]4=[O:63])[CH:55]=[CH:56][CH:57]=3)[CH2:46][CH2:45]2)[N:35]=1>>[ClH:27].[ClH:27].[CH3:33][C:34]1[CH:43]=[CH:42][C:41]2[C:36](=[CH:37][CH:38]=[CH:39][C:40]=2[N:44]2[CH2:49][CH2:48][N:47]([CH2:50][CH2:51][C:52]3[CH:53]=[C:54]([N:58]4[CH2:62][CH2:61][NH:60][C:59]4=[O:63])[CH:55]=[CH:56][CH:57]=3)[CH2:46][CH2:45]2)[N:35]=1 |f:3.4.5|

Inputs

Step One
Name
cyclic ureas
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
carbamates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
3-{2-[4-(2-methyl-5-quinolinyl)-1-piperazinyl]ethyl}aniline
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NC2=CC=CC(=C2C=C1)N1CCN(CC1)CCC=1C=C(N)C=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCN=C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NC2=CC=CC(=C2C=C1)N1CCN(CC1)CCC=1C=C(C=CC1)N1C(NCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.Cl.CC1=NC2=CC=CC(=C2C=C1)N1CCN(CC1)CCC=1C=C(C=CC1)N1C(NCC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 22%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.